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Compound of Interest

Compound Name: ER21355

Cat. No.: B15578571

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational phosphodiesterase type 5
(PDED) inhibitor, ER21355, and the established drug, tadalafil. The comparison focuses on
preclinical data, including mechanism of action, in vitro potency and selectivity, and functional
efficacy in relevant models. Due to the investigational nature of ER21355, publicly available
data is limited. This guide compiles the available information to offer a preliminary head-to-
head analysis.

Mechanism of Action and Molecular Scaffolds

Both ER21355 and tadalafil are potent inhibitors of phosphodiesterase type 5 (PDE5), the
enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the
corpus cavernosum of the penis and other tissues. By inhibiting PDES5, these compounds lead
to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling
cascade results in the phosphorylation of various downstream targets, leading to a decrease in
intracellular calcium levels and subsequent smooth muscle relaxation, vasodilation, and penile
erection in the context of sexual stimulation.

ER21355 is characterized by a novel pyrazolopyridine scaffold. In contrast, tadalafil possesses
a distinct chemical structure, classified as a carboline derivative. These different molecular
frameworks are responsible for their unique pharmacological profiles, including their potency
and selectivity.
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Figure 1: Core molecular scaffolds of ER21355 and tadalafil.

In Vitro Potency and Selectivity

The in vitro potency of a PDES5 inhibitor is typically measured by its half-maximal inhibitory
concentration (IC50) against the PDE5 enzyme. Selectivity is determined by comparing the
IC50 for PDES to that for other PDE isoenzymes. High selectivity for PDES5 over other PDEs,
particularly PDEG6 (found in the retina) and PDE11 (found in skeletal muscle, testes, and other
tissues), is desirable to minimize off-target side effects.

Parameter ER21355 Tadalafil
PDES5 IC50 0.4-0.8 nM ~2-5nM

PDES6 IC50 Data not available ~3500-5100 nM
PDE11A1 IC50 Data not available ~70 nM
PDES5/PDES6 Selectivity Ratio Data not available ~700-1020

PDES5/PDE11A1 Selectivity

Ratio

Data not available ~14-40

Table 1: In Vitro Potency and Selectivity of ER21355 and Tadalafil

Based on the available data, ER21355 demonstrates sub-nanomolar potency against PDE5,
suggesting it is a highly potent inhibitor. Tadalafil also exhibits high potency in the low
nanomolar range. A key differentiator between PDES inhibitors is their selectivity profile.
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Tadalafil is known for its high selectivity against PDE6, which is associated with a lower risk of
visual disturbances compared to some other PDES5 inhibitors.[1] Its inhibition of PDE11 is more
pronounced, though the clinical significance of this is not fully established.[1] A comprehensive
PDE isoenzyme selectivity profile for ER21355 is not yet publicly available, which is a critical
dataset for a complete comparison of its potential side effect profile against that of tadalafil.
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Figure 2: Signaling pathway of PDES5 inhibitors in erectile function.

Preclinical Efficacy
Corpus Cavernosum Relaxation

A standard ex vivo method to assess the efficacy of PDE5 inhibitors is to measure their ability
to relax pre-contracted corpus cavernosum smooth muscle strips. This assay provides a direct
measure of the drug's functional effect on the target tissue.
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Compound Concentration Maximal Relaxation (%)
ER21355 Data not available Data not available
Tadalafil 10 uM ~83%

Table 2: Corpus Cavernosum Relaxation

While specific data for ER21355 in this assay are not available, studies on tadalafil have
demonstrated its concentration-dependent relaxation of human and animal corpus cavernosum
tissue.[2][3]

In Vivo Erectile Function

In vivo assessment of erectile function in animal models, typically rats, involves measuring the
increase in intracavernosal pressure (ICP) in response to cavernous nerve stimulation. This
provides a quantitative measure of the drug's ability to enhance erections.

Compound Animal Model Key Findings

ER21355 Data not available Data not available

Long-term administration
Tadalafil Spinal cord transected rats preserved relaxation

responses.[4]

Table 3: In Vivo Erectile Function Studies

Currently, there is no publicly available data on the in vivo efficacy of ER21355 in animal
models of erectile dysfunction. Tadalafil has been shown to be effective in various animal
models, including those with spinal cord injury, where it helps preserve erectile function.[4]

Additional Preclinical Findings
Endothelial Nitric Oxide Synthase (eNOS) Expression

Preclinical reports suggest that ER21355 may increase the expression of endothelial nitric
oxide synthase (eNOS) in the corpus cavernosum of animal models following nerve injury.
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eNOS is the enzyme responsible for producing nitric oxide (NO), the primary mediator of
vasodilation in penile erection. An increase in eNOS expression could potentially enhance the
erectile response. The exact mechanism and quantitative data for this effect of ER21355 are
not yet detailed in available literature.

Sperm Motility

An interesting preclinical finding for ER21355 is a reported 33% increase in sperm motility in
oligospermic animal models. This suggests a potential secondary benefit of the compound.
Tadalafil has also been studied for its effects on sperm parameters. In vitro studies have shown
that tadalafil can increase sperm motility, particularly in asthenozoospermic samples, although
the effect is concentration-dependent.[5][6][7] In vivo studies in humans have generally shown
no adverse effects of on-demand tadalafil use on semen parameters.[5][6]

Compound Effect on Sperm Motility
Reported 33% increase in oligospermic animal
ER21355 _ _
models (details not available).
In vitro: Increased motility in asthenozoospermic
] samples. In vivo: No significant adverse effects
Tadalafil

on semen parameters with on-demand use.[5]

[6]7]

Table 4: Effects on Sperm Motility

Experimental Protocols
In Vitro PDE Enzyme Inhibition Assay

Objective: To determine the IC50 of a test compound against various PDE isoenzymes.
Methodology:

e Enzyme and Substrate Preparation: Recombinant human PDE enzymes are used. The
substrates are radiolabeled cGMP (for PDE5, PDE6, PDE9, PDE11) or cAMP (for other
PDEs).
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Assay Reaction: The test compound at various concentrations is incubated with the PDE
enzyme in an assay buffer. The reaction is initiated by the addition of the radiolabeled
substrate.

Reaction Termination: The reaction is stopped after a defined incubation period.

Separation and Quantification: The product of the enzymatic reaction (radiolabeled 5'-
monophosphate) is separated from the unreacted substrate using methods like anion-
exchange chromatography or scintillation proximity assay.

Data Analysis: The amount of product formed is quantified, and the percentage of inhibition
at each compound concentration is calculated. The IC50 value is determined by fitting the
data to a sigmoidal dose-response curve.
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Figure 3: Workflow for in vitro PDE inhibition assay.
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Corpus Cavernosum Smooth Muscle Relaxation Assay

Objective: To measure the relaxant effect of a test compound on pre-contracted corpus

cavernosum tissue.

Methodology:

Tissue Preparation: Strips of corpus cavernosum are obtained from animals (e.g., rabbits,
rats) or human tissue and mounted in an organ bath containing a physiological salt solution,
maintained at 37°C and aerated with a gas mixture.[8][9][10]

Contraction: The tissue strips are pre-contracted with an alpha-adrenergic agonist like
phenylephrine to induce a stable tonic contraction.[8][9]

Compound Addition: The test compound is added to the organ bath in a cumulative
concentration-dependent manner.

Measurement of Relaxation: The relaxation of the smooth muscle is recorded isometrically
using a force transducer.

Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted
tension. A concentration-response curve is generated to determine the potency (EC50) and
maximal efficacy of the compound.[8]

In Vivo Measurement of Intracavernosal Pressure (ICP)
in Rats

Objective: To assess the in vivo efficacy of a test compound on erectile function.

Methodology:

Animal Preparation: Male rats are anesthetized. The carotid artery is cannulated for
continuous monitoring of mean arterial pressure (MAP). The corpus cavernosum is
cannulated with a needle connected to a pressure transducer to measure ICP.[4][5][6][9][11]

Nerve Stimulation: The cavernous nerve is isolated and stimulated electrically to induce
erections.[5][6][11]
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e Compound Administration: The test compound is administered, typically intravenously or
orally, at a specified time before nerve stimulation.

o Data Acquisition: ICP and MAP are recorded continuously before, during, and after
cavernous nerve stimulation.[5][11]

o Data Analysis: The erectile response is quantified by calculating the maximal ICP and the
total ICP (area under the curve) during nerve stimulation. The ICP/MAP ratio is often
calculated to normalize for changes in systemic blood pressure.[5][11]

Summary and Future Directions

ER21355 is a novel and highly potent investigational PDES5 inhibitor with a distinct
pyrazolopyridine scaffold. The limited available data suggests it may have a favorable
preclinical profile, with potential benefits for both erectile function and sperm motility. Tadalafil is
a well-established PDES inhibitor with a proven efficacy and safety profile, characterized by its
high selectivity against PDEG.

A comprehensive head-to-head comparison is currently hampered by the lack of detailed public
data on the PDE isoenzyme selectivity and in vivo efficacy of ER21355. Future publication of
these data will be crucial for a more complete understanding of the therapeutic potential and
possible advantages of ER21355 relative to existing PDES5 inhibitors like tadalafil. Researchers
and drug development professionals should monitor for forthcoming data on this promising new
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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